8-Bromo-3-chloroimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-3-chloroimidazo[1,2-a]pyridine is an organic chemical synthesis intermediate . It has a linear formula of C7H4BrClN2 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as this compound, can be achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C7H4BrClN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.48 . It is slightly soluble in water .Scientific Research Applications
Catalysis in Chemical Synthesis
8-Bromo-3-chloroimidazo[1,2-a]pyridine has been explored in the field of catalysis, where its derivatives are used as ligands in copper-catalyzed cross-coupling reactions. These reactions facilitate the formation of vinyl C-N and C-O bonds, demonstrating the compound's versatility and efficiency in organic synthesis. The process is characterized by mild reaction conditions, low catalyst loading, and exceptional functional group tolerance, making it an invaluable tool in the synthesis of complex organic molecules (Kabir et al., 2010).
In Organic Synthesis
The reactivity of this compound towards ionic liquids has been utilized for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This one-pot synthesis approach yields these compounds in good to excellent yields, showcasing the chemical's flexibility and reactivity in creating valuable heterocyclic compounds (Shaabani et al., 2006).
Microwave-Assisted Direct C3 Alkenylation
The use of this compound in microwave-assisted direct C3 alkenylation has been documented. This method allows for the efficient synthesis of 3-alkenylimidazo[1,2-a]pyridines, further expanding the compound's utility in the modification and functionalization of heterocyclic compounds. The methodology is noted for its wide applicability and the generation of polyfunctional compounds under optimized conditions (Koubachi et al., 2008).
In Corrosion Inhibition
Research has also explored the use of imidazo[4,5-b]pyridine derivatives, including this compound, as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated significant inhibition performance, attributed to their structural features and interaction with the metal surface. This application underscores the compound's potential in industrial settings, where corrosion resistance is critically important (Saady et al., 2021).
Therapeutic Agent Development
The structural motif of this compound has been identified as a "drug prejudice" scaffold in medicinal chemistry, with applications ranging from anticancer to antimicrobial activities. The versatility of this scaffold allows for structural modifications leading to the development of novel therapeutic agents, showcasing the compound's significant potential in drug discovery and development (Deep et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
8-Bromo-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . This involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
One related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Action Environment
It’s known that the compound is slightly soluble in water , which could potentially affect its bioavailability and efficacy.
Properties
IUPAC Name |
8-bromo-3-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHWMZZORNUXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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